molecular formula C10H18N4O B13538976 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine

4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13538976
M. Wt: 210.28 g/mol
InChI Key: IMMUUZBPHBZROX-UHFFFAOYSA-N
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Description

4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine is a complex organic compound that features a pyrazole ring substituted with a methyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the morpholine moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: A simpler compound with a similar morpholine moiety.

    1H-Pyrazol-3-amine: A compound with a similar pyrazole ring structure.

Uniqueness

4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-methyl-1-[(4-methylmorpholin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H18N4O/c1-8-5-14(12-10(8)11)7-9-6-13(2)3-4-15-9/h5,9H,3-4,6-7H2,1-2H3,(H2,11,12)

InChI Key

IMMUUZBPHBZROX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CN(CCO2)C

Origin of Product

United States

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